Cas no 309757-72-0 ((betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester)

Technical Introduction: (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester is a chiral intermediate of interest in synthetic organic and medicinal chemistry. Its stereospecific (betaR) configuration and iodinated aromatic moiety make it valuable for constructing structurally diverse compounds, particularly in peptide mimetics and pharmacologically active molecules. The tert-butyl ester group enhances stability and solubility, facilitating handling and further functionalization under mild conditions. The iodine substituent offers a versatile handle for cross-coupling reactions, enabling precise modifications. This compound is particularly useful in targeted synthesis, where regio- and stereochemical control is critical. Its well-defined structure ensures reproducibility in complex multi-step syntheses, making it a reliable building block for research and development applications.
(betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester structure
309757-72-0 structure
Product Name:(betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester
CAS No:309757-72-0
MF:C13H18INO2
MW:347.191996097565
CID:5791629
PubChem ID:101047730
Update Time:2025-06-14

(betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • DTXSID801210955
    • tert-butyl (3R)-3-amino-3-(3-iodophenyl)propanoate
    • EN300-6747488
    • 1,1-Dimethylethyl (betaR)-beta-amino-3-iodobenzenepropanoate
    • 309757-72-0
    • Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,(R)-
    • Benzenepropanoic acid, -amino-3-iodo-, 1,1-dimethylethyl ester, (R)-
    • Benzenepropanoic acid, β-amino-3-iodo-, 1,1-dimethylethyl ester, (βR)-
    • (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester
    • Inchi: 1S/C13H18INO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1
    • InChI Key: YBQMHLBLENIVGM-LLVKDONJSA-N
    • SMILES: IC1=CC=CC(=C1)[C@@H](CC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 347.03823g/mol
  • Monoisotopic Mass: 347.03823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.478±0.06 g/cm3(Predicted)
  • Boiling Point: 385.9±37.0 °C(Predicted)
  • pka: 7.37±0.10(Predicted)

(betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester Pricemore >>

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Additional information on (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester

Comprehensive Overview of (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester (CAS No. 309757-72-0)

The compound (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester (CAS No. 309757-72-0) is a specialized chiral intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique structural features, including the iodobenzene moiety and tert-butyl ester group, make it a valuable building block for drug discovery and development. This article delves into its properties, applications, and relevance in modern scientific research, addressing frequently asked questions and trending topics in the field.

One of the most notable aspects of (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester is its role in asymmetric synthesis. The beta-amino acid framework is a critical component in peptidomimetics and bioactive molecules, while the iodo-substituted aromatic ring offers versatility for further functionalization via cross-coupling reactions. Researchers often search for "chiral building blocks for drug design" or "iodoarene derivatives in medicinal chemistry," highlighting the compound's significance in these areas.

In recent years, the demand for high-purity chiral intermediates like 309757-72-0 has surged due to advancements in targeted therapies and personalized medicine. The compound's tert-butyl ester group enhances stability and solubility, addressing common challenges in peptide synthesis. Discussions around "improving drug bioavailability" and "optimizing synthetic routes for APIs" frequently reference such derivatives, underscoring their practical importance.

From a synthetic chemistry perspective, (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester serves as a precursor for Pd-catalyzed coupling reactions, a hot topic in green chemistry. Queries like "sustainable halogenated compound applications" or "transition metal-catalyzed transformations" align with its utility. The iodine atom's strategic placement enables efficient C-C bond formation, a key step in constructing complex molecular architectures.

Quality control and analytical characterization of CAS No. 309757-72-0 are also critical for researchers. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify enantiomeric purity and structural integrity. Searches for "analytical methods for chiral compounds" or "certification of synthetic intermediates" reflect this need, emphasizing the compound's role in ensuring reproducible research outcomes.

In conclusion, (betaR)-beta-Amino-3-iodobenzenepropanoic acid tert-butyl ester represents a convergence of synthetic utility and biomedical relevance. Its applications span from small-molecule drug development to material science innovations, making it a focal point for interdisciplinary research. By addressing trending queries and highlighting its multifaceted uses, this overview aims to bridge knowledge gaps for chemists and pharmacologists alike.

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